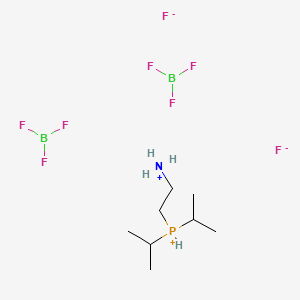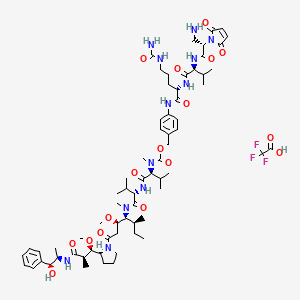
mDPR-Val-Cit-PAB-MMAE TFA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
mDPR-Val-Cit-PAB-MMAE TFA is a drug-linker conjugate used in antibody-drug conjugates (ADC). It consists of a tubulin polymerization inhibitor, monomethyl auristatin E (MMAE), and an ADC linker composed of peptide Val-Cit-PAB. This compound is primarily used in cancer research and treatment due to its ability to inhibit cell division by targeting tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mDPR-Val-Cit-PAB-MMAE TFA involves multiple steps, starting with the preparation of the peptide linker Val-Cit-PAB. This linker is then conjugated to monomethyl auristatin E (MMAE) through a series of chemical reactions. The final product is purified and characterized to ensure its purity and efficacy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
mDPR-Val-Cit-PAB-MMAE TFA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used in further research and development .
Scientific Research Applications
mDPR-Val-Cit-PAB-MMAE TFA has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in cell biology studies to investigate the effects of tubulin inhibition on cell division and growth.
Medicine: Utilized in cancer research and treatment, particularly in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Applied in the pharmaceutical industry for the production of ADCs and other therapeutic agents.
Mechanism of Action
mDPR-Val-Cit-PAB-MMAE TFA exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its assembly into microtubules, thereby disrupting the mitotic spindle formation. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The ADC linker ensures the selective delivery of the drug to cancer cells, minimizing the impact on healthy cells .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Another drug-linker conjugate used in ADCs, similar in structure and function to mDPR-Val-Cit-PAB-MMAE TFA.
Monomethyl Auristatin E (MMAE): The active component in this compound, used in various ADCs for cancer treatment.
Peptide Linkers: Various peptide linkers like Val-Cit-PAB are used in ADCs to ensure selective delivery of the drug to target cells.
Uniqueness
This compound is unique due to its specific combination of the peptide linker Val-Cit-PAB and the tubulin polymerization inhibitor MMAE. This combination ensures high efficacy in targeting cancer cells while minimizing side effects on healthy cells .
Properties
Molecular Formula |
C67H101F3N12O17 |
|---|---|
Molecular Weight |
1403.6 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H100N12O15.C2HF3O2/c1-15-39(8)55(48(90-13)33-51(80)76-32-20-24-46(76)57(91-14)40(9)58(82)69-41(10)56(81)43-21-17-16-18-22-43)74(11)63(87)53(37(4)5)73-62(86)54(38(6)7)75(12)65(89)92-35-42-25-27-44(28-26-42)70-59(83)45(23-19-31-68-64(67)88)71-61(85)52(36(2)3)72-60(84)47(34-66)77-49(78)29-30-50(77)79;3-2(4,5)1(6)7/h16-18,21-22,25-30,36-41,45-48,52-57,81H,15,19-20,23-24,31-35,66H2,1-14H3,(H,69,82)(H,70,83)(H,71,85)(H,72,84)(H,73,86)(H3,67,68,88);(H,6,7)/t39-,40+,41+,45-,46-,47-,48+,52-,53-,54-,55-,56+,57+;/m0./s1 |
InChI Key |
RXLQUNBHYABLPJ-GNTLDFNYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CN)N4C(=O)C=CC4=O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14084139.png)
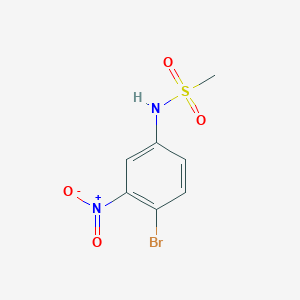
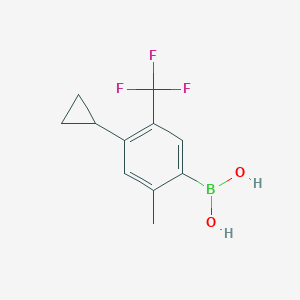
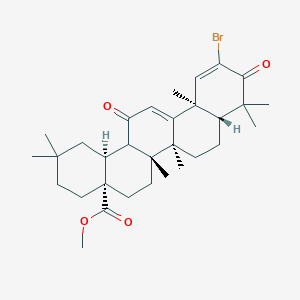
![[(2R,3R,10S,11R,12R,13R,17R)-2,3,11-trihydroxy-4,4,10,13-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B14084168.png)
![Terephthalaldehyde;4-[10,15,20-tris(4-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline](/img/structure/B14084169.png)
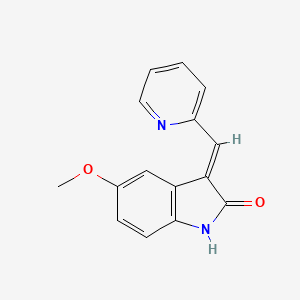
![4-(4-ethylphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084182.png)


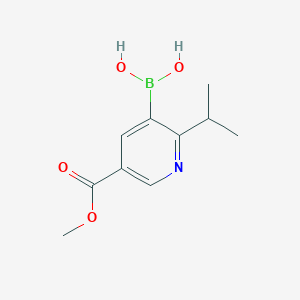

![1-{Bicyclo[2.2.1]hept-5-en-2-yl}naphthalene](/img/structure/B14084214.png)
